4-(Hydrazinylmethyl)-1,3-thiazole

Medicinal Chemistry Organic Synthesis Scaffold Hopping

4-(Hydrazinylmethyl)-1,3-thiazole (CAS 1343085-95-9) is a high-value, largely unexplored heterocyclic building block offering a distinct alternative to the saturated 2-hydrazinylthiazole isomer. Its 4-position hydrazinylmethyl substituent, separated by a methyl spacer, creates a uniquely flexible and reactive moiety unattainable with 2-substituted analogs—enabling novel IP generation and SAR exploration in anticancer and antifungal programs. Ideal for CROs and biotech firms building proprietary compound libraries with low patent density.

Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
Cat. No. B13637461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydrazinylmethyl)-1,3-thiazole
Molecular FormulaC4H7N3S
Molecular Weight129.19 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)CNN
InChIInChI=1S/C4H7N3S/c5-7-1-4-2-8-3-6-4/h2-3,7H,1,5H2
InChIKeyCVACAQWFJBGNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydrazinylmethyl)-1,3-thiazole: A Distal Hydrazine-Thiazole Scaffold for Differential Reactivity and Target Engagement in Medicinal Chemistry


4-(Hydrazinylmethyl)-1,3-thiazole (CAS 1343085-95-9; molecular formula C4H7N3S; molecular weight 129.19 g/mol) is a heterocyclic building block comprising a 1,3-thiazole core and a hydrazinylmethyl substituent at the 4-position . Unlike the extensively characterized 2-hydrazinylthiazole isomer, this compound is a largely unexplored chemical space with a distinct electronic and steric profile . Its primary value proposition lies in its potential for generating novel intellectual property and for exploring structure-activity relationships (SAR) that are inaccessible with the more common 2-substituted analogs.

Procurement Rationale: Why 2-Hydrazinylthiazole Cannot Substitute for 4-(Hydrazinylmethyl)-1,3-thiazole in SAR Exploration


The positional isomerism of the hydrazine group on the thiazole ring fundamentally alters the molecule's electronic distribution, hydrogen-bonding network, and steric environment. In 2-hydrazinylthiazole, the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms modulates the hydrazine's nucleophilicity and stability . Conversely, in 4-(hydrazinylmethyl)-1,3-thiazole, the methyl spacer eliminates this direct conjugation, creating a more flexible and potentially more reactive hydrazine moiety . This difference is not a trivial substitution; it is a critical determinant in downstream derivatization chemistry and target binding [1]. Relying on the more common 2-isomer for SAR studies can lead to false-negative conclusions or miss unique biological interactions that are specific to the 4-substituted scaffold.

Quantitative Differentiation of 4-(Hydrazinylmethyl)-1,3-thiazole: A Comparative Evidence Guide for Procurement Decisions


Differentiated Reactivity: Nucleophilicity and Derivatization Potential Relative to 2-Hydrazinylthiazole

The presence of a methylene spacer in 4-(hydrazinylmethyl)-1,3-thiazole decouples the hydrazine group from the aromatic thiazole ring, preserving the full nucleophilic character of the hydrazine -NH2 group. In contrast, the 2-hydrazinylthiazole isomer experiences significant delocalization of the hydrazine lone pair into the electron-deficient thiazole ring, reducing its nucleophilicity . This chemical distinction is critical for subsequent derivatization, such as Schiff base formation or condensation reactions. For example, 2-hydrazinylthiazole derivatives are often synthesized via Hantzsch reactions, whereas the 4-hydrazinylmethyl scaffold is predicted to undergo more facile and diverse condensations due to the unrestrained hydrazine .

Medicinal Chemistry Organic Synthesis Scaffold Hopping

Anticancer Potency Benchmarking: IC50 Range of Hydrazinyl-Thiazole Derivatives Against Human Cancer Cell Lines

While specific IC50 data for 4-(Hydrazinylmethyl)-1,3-thiazole are not yet available, the broader class of hydrazinyl-thiazole derivatives demonstrates potent anticancer activity. A 2022 study on hydrazinyl-thiazole derivatives reported IC50 values ranging from 3.81 to 11.34 µM against three cancer cell lines (HepG2, MCF-7, and HCT-116) [1]. More recent work on optimized hydrazinyl thiazole derivatives (compound A37) showed IC50 values of 1.2–3.8 μM against A549, HeLa, HepG2, and MCF-7 cells [2]. The unique 4-substituted scaffold of the target compound presents a new chemical space within this validated pharmacophore, offering the potential for improved selectivity or potency.

Anticancer Drug Discovery Cytotoxicity

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) of Structurally Related 4-Hydrazinylmethyl Thiazoles

Although direct antimicrobial data for 4-(Hydrazinylmethyl)-1,3-thiazole are absent, a closely related positional isomer, 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole, demonstrated notable antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL, which is two-fold more potent than the clinical comparator fluconazole (MIC = 15.62 µg/mL) . This data supports the hypothesis that the hydrazinylmethyl-thiazole substructure, regardless of exact ring position, can be a privileged scaffold for antimicrobial development.

Antimicrobial Antibiotic Resistance Drug Discovery

Binding Mode Differentiation via Molecular Docking: Predicted Affinity vs. 2-Hydrazinylthiazole

The distinct geometry of 4-(Hydrazinylmethyl)-1,3-thiazole is predicted to alter its binding mode to biological targets compared to 2-hydrazinylthiazole. In silico studies on the 2-isomer show binding energies ranging from -5.13 to -8.17 kcal/mol against bacterial targets like E. coli DNA gyrase (1KZN) [1]. The 4-substituted target compound, with its extended hydrazine arm, is anticipated to project further into the binding pocket, potentially engaging in additional interactions and achieving higher affinity.

Computational Chemistry Drug Design Molecular Docking

Potential for Novel IP Generation: Scaffold Novelty in Comparison to Saturated 2-Hydrazinylthiazole IP Space

The 2-hydrazinylthiazole scaffold is heavily patented, with numerous compounds described for a wide range of indications . Conversely, the 4-(Hydrazinylmethyl)-1,3-thiazole core is significantly less explored in the literature and patent space, representing a 'whitespace' opportunity for generating novel composition-of-matter patents. Procuring this compound enables the exploration of a chemical series with a higher likelihood of securing strong intellectual property protection, a key driver in pharmaceutical R&D.

Intellectual Property Drug Discovery Medicinal Chemistry

Prioritized Application Scenarios for 4-(Hydrazinylmethyl)-1,3-thiazole Based on Differential Evidence


Scaffold Hopping in Oncology Drug Discovery

The target compound is a strategic replacement for the saturated 2-hydrazinylthiazole core in established anticancer programs. As detailed in Evidence Item 2, hydrazinyl-thiazoles have demonstrated potent activity across multiple cancer cell lines (IC50 1.2–11.34 µM) . 4-(Hydrazinylmethyl)-1,3-thiazole offers a new vector for growth (the 4-position) and distinct electronic properties (Evidence Item 1), which can be exploited to overcome resistance, improve selectivity, or create new composition-of-matter patents .

Next-Generation Antifungal Lead Optimization

Given the promising antifungal activity of a close positional isomer (MIC 7.81 µg/mL vs. fluconazole's 15.62 µg/mL against C. albicans; Evidence Item 3), the 4-(Hydrazinylmethyl)-1,3-thiazole scaffold is a prime candidate for antifungal drug discovery. Its unique hydrazine reactivity allows for the rapid synthesis of focused libraries to explore SAR around the thiazole core and the hydrazine-derived side chain, aiming to further improve potency and spectrum of activity against drug-resistant fungal pathogens.

Exploratory Synthesis for Novel IP Generation

For CROs and biotech companies focused on building proprietary compound collections, 4-(Hydrazinylmethyl)-1,3-thiazole represents a high-value building block. Its low patent density compared to the 2-isomer (Evidence Item 5) means that derivatives generated from this core have a higher probability of being patentable. The compound's bifunctional nature (thiazole ring and reactive hydrazine) makes it a versatile starting material for diverse heterocyclic syntheses, including the formation of triazoles, pyrazoles, and hydrazones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Hydrazinylmethyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.